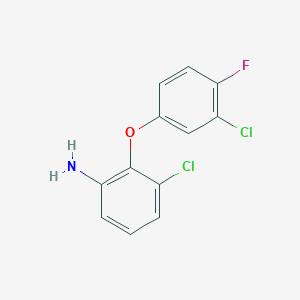

3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline, also known as 3-CFA, is an aromatic compound used in scientific research and industrial applications. It is a derivative of aniline, an organic compound that is widely used as a building block in the synthesis of a variety of aromatic compounds. The introduction of a chlorine atom and a fluorine atom to the aniline molecule results in 3-CFA, which has unique properties and applications.

Aplicaciones Científicas De Investigación

Synthesis Processes

Practical Synthesis : A practical process for synthesizing a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, involved condensation and reduction, yielding an 82% overall yield. This process is characterized by its robustness and minimal waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

High Pressure Hydrolysis and Reduction : Another synthesis method for a similar compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, involved high pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction. This method reported a 72% overall yield (Wen Zi-qiang, 2007).

Hydrogenation Studies : The synthesis of 3-chloro-4-fluoro aniline from 3-chloro-4-fluoride nitrobenzene through low-pressure hydrogenation using a Pt-Cu-S/C catalyst was studied, achieving a high yield of 98% (Liang Wen-xia, 2014).

Material Properties and Applications

Nonlinear Optical (NLO) Materials : Compounds like 4-Chloro-3-(trifluoromethyl)aniline have been explored for their potential as nonlinear optical materials. The vibrational analysis and theoretical density functional theory computations provide insights into hyperconjugation interactions and molecular electrostatic potential, which are crucial for NLO applications (B. Revathi et al., 2017).

Optical Limiting Applications : Studies on the linear and nonlinear optical properties of 3-chloro 4-fluoro aniline (CFA) for optical limiting applications revealed its significant third-order nonlinearity and potential as an optical limiter. Its effective photo response and optical band gap make it suitable for optical devices (Merin K George et al., 2021).

Photodegradation Studies : The photochemical behavior of halogenoanilines like 2-chloroaniline in aqueous solutions was investigated, providing insights into the photodegradation pathways and efficiencies of these compounds, which is relevant for environmental applications (K. Othmen & P. Boule, 2000).

Environmental Remediation : Chloro derivatives of aniline, used in dyes and pharmaceuticals, have been studied for their adsorption on halloysite adsorbents. This research contributes to understanding the removal of toxic compounds from wastewater, highlighting their environmental remediation potential (P. Słomkiewicz et al., 2017).

Mecanismo De Acción

Mode of Action

Given its structural similarity to other aniline derivatives, it may interact with its targets through nucleophilic substitution reactions . The presence of electron-withdrawing chloro and fluoro groups could potentially enhance the electrophilicity of the aniline moiety, facilitating its interaction with nucleophilic biological targets .

Biochemical Pathways

Aniline derivatives are known to participate in various biochemical processes, including oxidative stress pathways and enzymatic reactions .

Pharmacokinetics

They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

Aniline derivatives can cause various cellular effects, including oxidative stress, dna damage, and alterations in protein function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Propiedades

IUPAC Name |

3-chloro-2-(3-chloro-4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO/c13-8-2-1-3-11(16)12(8)17-7-4-5-10(15)9(14)6-7/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOURRDOZYOBKFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)

![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)

![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)

![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)